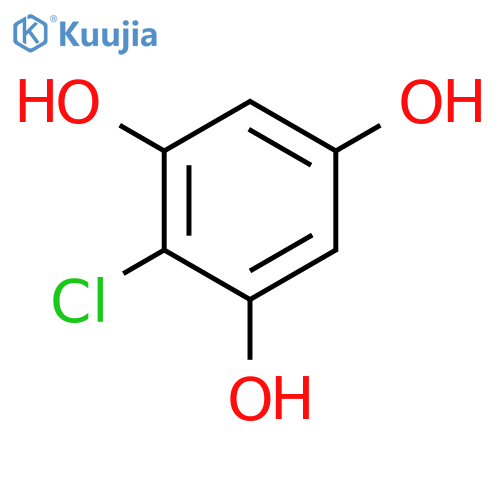Cas no 84743-76-0 (2-chloro-1,3,5-trihydroxybenzene)

2-chloro-1,3,5-trihydroxybenzene 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1,3,5-trihydroxybenzene
- 2-chlorophloroglucinol
- salzsaurem Phloroglucin
- AKOS005266875
- 2-Chlorobenzene-1,3,5-triol
- SCHEMBL11881446
- D81278
- CHEBI:225873
- CS-0116795
- BS-17575
- MFCD20133692
- 84743-76-0
-
- インチ: InChI=1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H
- InChIKey: XHGZCXPDKIEKNY-UHFFFAOYSA-N
- ほほえんだ: Oc1cc(O)c(Cl)c(O)c1
計算された属性
- せいみつぶんしりょう: 159.9927217g/mol
- どういたいしつりょう: 159.9927217g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-chloro-1,3,5-trihydroxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1192522-1g |
2-Chlorobenzene-1,3,5-triol |
84743-76-0 | 97% | 1g |
$479.0 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1214418-1g |
2-Chlorobenzene-1,3,5-triol |
84743-76-0 | 95% | 1g |
$650 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD212-200mg |
2-chloro-1,3,5-trihydroxybenzene |
84743-76-0 | 97% | 200mg |
1197.0CNY | 2021-07-15 | |
| Ambeed | A1192522-100mg |
2-Chlorobenzene-1,3,5-triol |
84743-76-0 | 97% | 100mg |
$101.0 | 2025-02-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL263-1g |
2-chlorobenzene-1,3,5-triol |
84743-76-0 | 95% | 1g |
¥2664.0 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD212-100mg |
2-chloro-1,3,5-trihydroxybenzene |
84743-76-0 | 97% | 100mg |
1150CNY | 2021-05-07 | |
| Aaron | AR01KLX2-250mg |
2-Chlorobenzene-1,3,5-triol |
84743-76-0 | 97% | 250mg |
$130.00 | 2025-02-11 | |
| abcr | AB547801-250mg |
2-Chlorobenzene-1,3,5-triol; . |
84743-76-0 | 250mg |
€332.20 | 2024-04-16 | ||
| Aaron | AR01KLX2-100mg |
2-Chlorobenzene-1,3,5-triol |
84743-76-0 | 97% | 100mg |
$57.00 | 2025-02-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187435-1g |
2-Chlorobenzene-1,3,5-triol |
84743-76-0 | 97% | 1g |
¥3427.00 | 2024-07-28 |
2-chloro-1,3,5-trihydroxybenzene 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
2-chloro-1,3,5-trihydroxybenzeneに関する追加情報
Professional Introduction to 2-Chloro-1,3,5-Trihydroxybenzene (CAS NO: 84743-76-0)
2-Chloro-1,3,5-trihydroxybenzene, also known by its CAS Registry Number 84743-76-0, is a unique organic compound belonging to the family of hydroxylated aromatic compounds. This molecule features a benzene ring with three hydroxyl (-OH) groups and one chlorine atom strategically positioned at the 2-, 3-, and 5-positions, respectively. Its structural uniqueness makes it an interesting subject of study in various fields, including biomedical research, natural product chemistry, and pharmaceutical development.
Over the years, 2-chloro-1,3,5-trihydroxybenzene has garnered significant attention due to its potential biological activities. Recent studies have highlighted its role as a potent antioxidant, anti-inflammatory agent, and even its promising effects in cancer research. These findings underscore the compound's versatility and potential applications in therapeutic development.
One of the most intriguing aspects of this compound is its structural similarity to certain natural products. Researchers have noted that 2-chloro-1,3,5-trihydroxybenzene shares structural motifs with various bioactive molecules found in plants and marine organisms. This resemblance suggests that it may mimic or modulate biological pathways in a manner akin to naturally occurring compounds, thereby offering a valuable tool for drug discovery.
Recent advancements in analytical chemistry have enabled researchers to better understand the physicochemical properties of 2-chloro-1,3,5-trihydroxybenzene. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) techniques have provided detailed insights into its molecular structure, confirming its stability under physiological conditions. This stability is a critical factor in its potential use as a bioactive agent in various biomedical applications.
In the realm of biomedical research, this compound has demonstrated remarkable activity in vitro and in vivo models. For instance, studies have shown that it exhibits potent antiproliferative effects on certain cancer cell lines, suggesting its potential as a candidate for anticancer drug development. Additionally, its ability to modulate key signaling pathways associated with inflammation and oxidative stress further positions it as a valuable compound in the fight against chronic diseases.
The synthesis of 2-chloro-1,3,5-trihydroxybenzene has also been optimized in recent years. Chemists have developed efficient multi-step procedures to synthesize this compound with high yields and purity. These advancements not only facilitate its large-scale production but also pave the way for further exploratory studies into its biochemical properties.
Another area of active research involves the biological activity screening of this compound. Preclinical trials have revealed its potential as a modulator of key enzymes and receptors involved in metabolic disorders, such as diabetes and obesity. This opens up new avenues for exploring its role in metabolic syndrome treatment.
In conclusion, 2-chloro-1,3,5-trihydroxybenzene (CAS NO: 84743-76-0) stands out as a versatile and promising compound with wide-ranging applications in the biomedical field. Its unique structure, coupled with its demonstrated biological activities, positions it as a valuable tool for researchers and developers in the pharmaceutical industry. As further studies continue to uncover its full potential, this compound is poised to play a significant role in therapeutic innovation.
84743-76-0 (2-chloro-1,3,5-trihydroxybenzene) 関連製品
- 1804718-84-0(3-Amino-5-(chloromethyl)-2-(difluoromethyl)-4-nitropyridine)
- 1326930-16-8(2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 859133-97-4((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one)
- 56606-73-6(3-methyl-3-phenylpyrrolidine)
- 2171720-05-9(5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane)
- 1251304-56-9({4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine)
- 1803856-91-8(Ethyl 6-iodo-4-(trifluoromethyl)picolinate)
- 2156236-71-2(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol)
- 2007828-04-6([2-(Cyclohex-3-en-1-yl)ethyl](propan-2-yl)amine)
- 1207047-66-2(methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)
